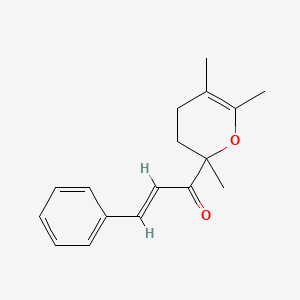
3-phenyl-1-(2,5,6-trimethyl-3,4-dihydro-2H-pyran-2-yl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-1-(2,5,6-trimethyl-3,4-dihydro-2H-pyran-2-yl)-2-propen-1-one is a natural compound that has attracted the attention of researchers due to its potential therapeutic properties. This compound is commonly known as curcumin, which is derived from the rhizome of the turmeric plant. Curcumin has been used in traditional medicine for centuries, and recent scientific studies have shown that it has a wide range of health benefits.
Mecanismo De Acción
Curcumin exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes that promote inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It also activates various signaling pathways that are involved in cell survival, growth, and differentiation. Curcumin has been shown to modulate the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to the development of various diseases. Curcumin also inhibits the growth and proliferation of cancer cells by inducing apoptosis, which is a process of programmed cell death. It has also been shown to improve cognitive function and memory in patients with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Curcumin has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under various conditions, making it suitable for use in various assays. However, curcumin has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. It also has low stability in acidic and alkaline conditions, which can affect its activity.
Direcciones Futuras
There are several future directions for research on curcumin. One area of research is the development of curcumin analogs that have improved bioavailability and stability. Another area of research is the use of curcumin in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more studies are needed to fully understand the mechanisms of action of curcumin and its potential therapeutic applications.
Métodos De Síntesis
Curcumin can be synthesized through various methods, including extraction from the turmeric plant, chemical synthesis, and microbial synthesis. The most common method of synthesis is extraction from the turmeric plant. The rhizome is ground into a powder, and curcumin is extracted using solvents such as ethanol or acetone. Chemical synthesis involves the reaction of various chemicals to produce curcumin, while microbial synthesis involves the use of microorganisms to produce the compound.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic properties. Research has shown that curcumin has anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. It has been used in the treatment of various diseases, including cancer, Alzheimer's disease, Parkinson's disease, and arthritis.
Propiedades
IUPAC Name |
(E)-3-phenyl-1-(2,5,6-trimethyl-3,4-dihydropyran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-13-11-12-17(3,19-14(13)2)16(18)10-9-15-7-5-4-6-8-15/h4-10H,11-12H2,1-3H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNECYXBCOQYXIF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(CC1)(C)C(=O)C=CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(CC1)(C)C(=O)/C=C/C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5375189.png)
![2-[2-(2-methoxyphenyl)vinyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5375199.png)
![2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-diethylacetamide](/img/structure/B5375200.png)
![2-{1-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5375214.png)
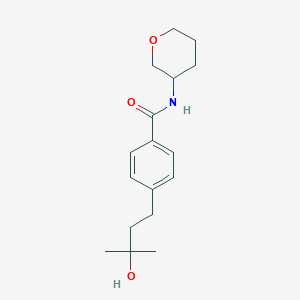
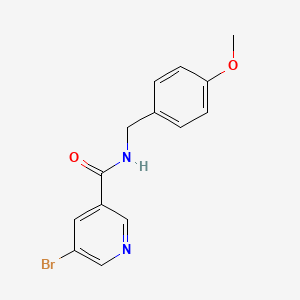
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5375226.png)
![(3S*,4R*)-3-methoxy-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5375232.png)
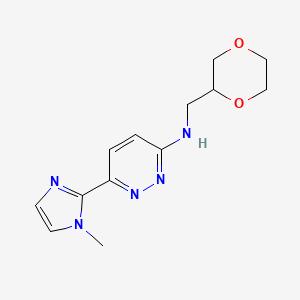

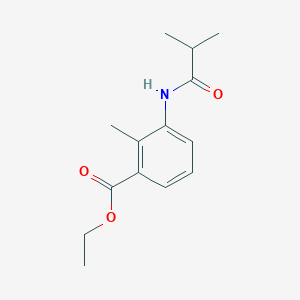
![N-cyclopropyl-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375258.png)
![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5375265.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-phenylbenzamide](/img/structure/B5375278.png)